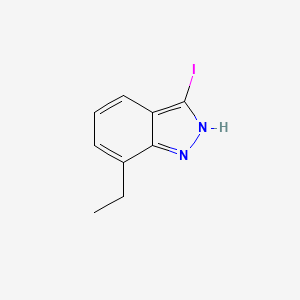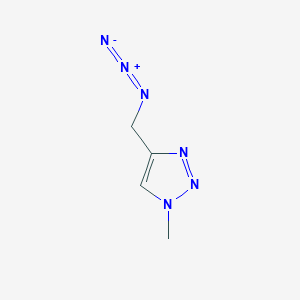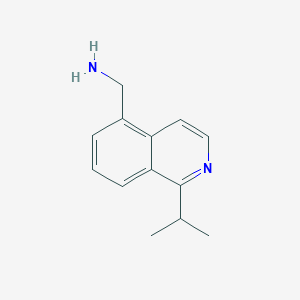
3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two bromine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester typically involves the bromination of pyridine derivatives followed by esterification. One common method involves the bromination of 4-pyridylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting dibrominated product is then esterified with ethanol in the presence of a strong acid like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and esterification. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified using techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding pyridine derivative without the bromine atoms.
Oxidation Reactions: It can be oxidized to form more complex pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution Reactions: The major products are substituted pyridine derivatives with various functional groups replacing the bromine atoms.
Reduction Reactions: The major product is the reduced pyridine derivative.
Oxidation Reactions: The major products are oxidized pyridine derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms on the pyridine ring enhance its binding affinity to these targets, leading to inhibition or activation of their biological functions. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through similar mechanisms.
Comparación Con Compuestos Similares
3,5-Dibromo-alpha-oxo-4-pyridineaceticacidethylester can be compared with other similar compounds, such as:
Ethyl 2-(3,5-dichloropyridin-4-yl)-2-oxoacetate: This compound has chlorine atoms instead of bromine, which affects its reactivity and binding affinity.
Ethyl 2-(3,5-difluoropyridin-4-yl)-2-oxoacetate: The presence of fluorine atoms results in different chemical properties and biological activities.
Ethyl 2-(3,5-diiodopyridin-4-yl)-2-oxoacetate:
The uniqueness of this compound lies in its specific reactivity and binding properties, which make it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H7Br2NO3 |
|---|---|
Peso molecular |
336.96 g/mol |
Nombre IUPAC |
ethyl 2-(3,5-dibromopyridin-4-yl)-2-oxoacetate |
InChI |
InChI=1S/C9H7Br2NO3/c1-2-15-9(14)8(13)7-5(10)3-12-4-6(7)11/h3-4H,2H2,1H3 |
Clave InChI |
VQQSBOOEJVSWCI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C1=C(C=NC=C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1,3-Dihydrofuro[3,4-c]pyridine-6-carbaldehyde](/img/structure/B8454433.png)

